![molecular formula C16H24N2O2 B177814 4-Isopropylamino-piperidine-1-carboxylic acid benzyl ester CAS No. 159874-34-7](/img/structure/B177814.png)
4-Isopropylamino-piperidine-1-carboxylic acid benzyl ester
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Description
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C17H26N2O2/c1-14(2)18-12-15-8-10-19(11-9-15)17(20)21-13-16-6-4-3-5-7-16/h3-7,14-15,18H,8-13H2,1-2H3
. This indicates that the compound has a molecular weight of 290.41 . Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s worth noting that carboxylic acids, such as the one present in this compound, often undergo reactions where the hydroxyl group is converted to a chlorosulfite intermediate, making it a better leaving group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 290.41 . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Drug Discovery
Piperidine derivatives are integral in the design of new drugs. The unique structure of Benzyl 4-(isopropylamino)piperidine-1-carboxylate makes it a valuable scaffold in medicinal chemistry. It can be used to create novel compounds with potential therapeutic effects, especially in targeting neurological disorders and pain management .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block. It can undergo various chemical reactions, including cyclization and amination, to yield new piperidine derivatives. These derivatives can then be further functionalized to produce a wide range of organic molecules .
Catalysis
The piperidine moiety within the compound can act as a catalyst in certain chemical reactions. This is particularly useful in speeding up reactions in the synthesis of complex organic compounds, potentially reducing the time and cost of production .
Biological Activity Studies
The biological activity of piperidine derivatives is a hot topic in pharmacologyBenzyl 4-(isopropylamino)piperidine-1-carboxylate can be used as a standard or reference compound in biological assays to study the pharmacological effects of new drug candidates .
Pharmacological Applications
Piperidine derivatives are found in more than twenty classes of pharmaceuticals. This particular compound could be explored for its pharmacological applications, possibly leading to the development of new medications for various diseases .
Chemical Physics
In the field of chemical physics, the compound’s properties can be analyzed to understand its behavior under different physical conditions. This knowledge can contribute to the development of new materials with desired physical properties .
Nanotechnology
The compound’s structural features may be utilized in nanotechnology, particularly in the creation of nano-sized carriers for drug delivery systems. This application could revolutionize how drugs are delivered and targeted within the body .
Polymer Science
Lastly, piperidine derivatives can be incorporated into polymers to modify their propertiesBenzyl 4-(isopropylamino)piperidine-1-carboxylate could be used to create polymers with enhanced flexibility, durability, or other desirable characteristics .
properties
IUPAC Name |
benzyl 4-(propan-2-ylamino)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-13(2)17-15-8-10-18(11-9-15)16(19)20-12-14-6-4-3-5-7-14/h3-7,13,15,17H,8-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCCTTCYYHHOIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80633436 |
Source
|
Record name | Benzyl 4-[(propan-2-yl)amino]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80633436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropylamino-piperidine-1-carboxylic acid benzyl ester | |
CAS RN |
159874-34-7 |
Source
|
Record name | Phenylmethyl 4-[(1-methylethyl)amino]-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159874-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl 4-[(propan-2-yl)amino]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80633436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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